molecular formula C8H7FN2O4S B11756065 6-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

6-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B11756065
M. Wt: 246.22 g/mol
InChI Key: CSWXBDXCSYQMQN-UHFFFAOYSA-N
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Description

6-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound that features a unique combination of fluorine, methoxy, and thiadiazine groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Nitration and Reduction: The starting material, a suitable benzene derivative, undergoes nitration to introduce a nitro group, followed by reduction to form an amine.

    Cyclization: The amine is then reacted with sulfur dioxide and a suitable fluorinating agent to form the thiadiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the thiadiazine ring or to remove specific substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or fluorinating agents are employed under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

6-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazine-1,1-dioxide
  • 3-Bromo-7-chloro-6-fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazine-1,1-dioxide

Uniqueness

Compared to similar compounds, 6-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both fluorine and methoxy groups can enhance its stability and modify its interaction with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C8H7FN2O4S

Molecular Weight

246.22 g/mol

IUPAC Name

6-fluoro-5-methoxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C8H7FN2O4S/c1-15-7-4(9)2-3-5-6(7)10-8(12)11-16(5,13)14/h2-3H,1H3,(H2,10,11,12)

InChI Key

CSWXBDXCSYQMQN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1NC(=O)NS2(=O)=O)F

Origin of Product

United States

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